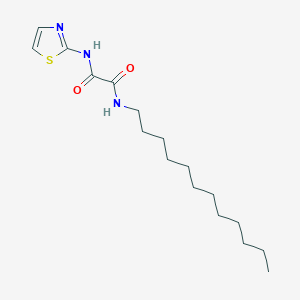

N-Dodecyl-N'-thiazol-2-yl-oxalamide

Description

N-Dodecyl-N'-thiazol-2-yl-oxalamide is a synthetic compound characterized by a dodecyl alkyl chain linked via an oxalamide bridge to a thiazol-2-yl moiety. This structure combines hydrophobic (dodecyl chain) and heterocyclic (thiazole) components, making it relevant for applications in surfactant chemistry, antimicrobial agents, or drug delivery systems. Its synthesis typically involves coupling reactions between dodecylamine and thiazole-2-carboxylic acid derivatives under controlled conditions.

Properties

CAS No. |

296245-21-1 |

|---|---|

Molecular Formula |

C17H29N3O2S |

Molecular Weight |

339.5g/mol |

IUPAC Name |

N-dodecyl-N'-(1,3-thiazol-2-yl)oxamide |

InChI |

InChI=1S/C17H29N3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-18-15(21)16(22)20-17-19-13-14-23-17/h13-14H,2-12H2,1H3,(H,18,21)(H,19,20,22) |

InChI Key |

RYBYKHDWYRKFEL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCNC(=O)C(=O)NC1=NC=CS1 |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C(=O)NC1=NC=CS1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with three classes of analogs:

- Thiazolidinone-based thioxoacetamides (e.g., compounds 9–13 from ): These feature a thiazolidinone core substituted with aromatic groups (e.g., chlorophenyl, indole) and thioxoacetamide side chains. Unlike N-dodecyl-N'-thiazol-2-yl-oxalamide, they lack the oxalamide bridge and dodecyl chain but retain heterocyclic thiazole-related components .

- Quinazolinone-thioxothiazolidin hybrids (e.g., compounds 6m–6o from ): These incorporate fused aromatic systems (e.g., benzo[d][1,3]dioxol, quinazolinone) and thioxothiazolidin moieties. Their increased aromaticity contrasts with the aliphatic dodecyl chain in the target compound .

- Quaternary ammonium compounds (e.g., BAC12 and NBD-DDA from ): These possess a dodecyl chain but feature a charged ammonium head group instead of a thiazole-oxalamide system.

Table 1: Key Structural Features

| Compound Class | Core Structure | Key Substituents | Functional Groups |

|---|---|---|---|

| This compound | Oxalamide bridge | Dodecyl, thiazol-2-yl | Amide, heterocyclic thiazole |

| Thiazolidinone-thioxoacetamides | Thiazolidinone | Aromatic (e.g., chlorophenyl) | Thioxoacetamide, thione |

| Quinazolinone hybrids | Quinazolinone-thioxothiazolidin | Benzo[d][1,3]dioxol, phenyl | Thioether, ketone |

| Quaternary ammonium salts | Benzalkonium chloride | Dodecyl, dimethylammonium | Quaternary ammonium, halide |

Table 2: Selected Physicochemical Data

Functional and Application-Based Comparisons

- Antimicrobial Activity: Thiazolidinone-thioxoacetamides () and quinazolinone hybrids () demonstrate antimicrobial properties attributed to thione/thioether groups interacting with microbial enzymes.

- Surfactant Potential: Quaternary ammonium salts like BAC12 () are established surfactants. The dodecyl chain in this compound could mimic this behavior, but its uncharged oxalamide head group may reduce micelle-forming efficiency compared to ionic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.